2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone is a complex organic compound that features a benzoyl group attached to a benzoate ester, with a 4-methylpiperazin-1-ylmethyl substituent
Scientific Research Applications
2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:
Medicinal Chemistry: The compound’s structural similarity to other biologically active molecules makes it a candidate for drug development and pharmacological studies.
Biology: It can be used in studies involving cell signaling and receptor binding due to its potential interactions with biological targets.
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to imatinib , a well-known drug that targets Bcr-Abl protein tyrosine kinase . This kinase is associated with chronic myelogenous leukemia (CML), a hematological stem cell disorder . Imatinib also inhibits other tyrosine kinase targets such as c-Kit and a platelet-derived growth factor receptor .
Mode of Action
Considering its structural similarity to imatinib , it may also act as an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase . This inhibition can lead to the control of unregulated blood cell proliferation associated with CML .
Biochemical Pathways
Based on the action of imatinib , it can be inferred that the compound may affect the signaling pathways associated with Bcr-Abl protein tyrosine kinase, c-Kit, and platelet-derived growth factor receptor .
Result of Action
If it acts similarly to imatinib , it may result in the control of unregulated blood cell proliferation in conditions like CML .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-methylpiperazine with benzoyl chloride to form 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride.
Esterification: The benzoyl chloride intermediate is then reacted with ethyl 2-hydroxybenzoate under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Properties
IUPAC Name |
ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-22(26)20-10-5-4-9-19(20)21(25)18-8-6-7-17(15-18)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYWOFRGXAZTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643416 | |
Record name | Ethyl 2-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-48-2 | |
Record name | Ethyl 2-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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